REACTION_CXSMILES
|
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2].[CH3:12][N:13]=[C:14]=[S:15].O>C(O)C>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:14]([NH:13][CH3:12])=[S:15])=[CH:7][CH:6]=1)=[O:2]
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The mixture was chilled in ice
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Type
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CUSTOM
|
Details
|
to precipitate the product
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Type
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FILTRATION
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Details
|
The solid material was filtered off
|
Type
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WASH
|
Details
|
washed thoroughly with ether
|
Type
|
CUSTOM
|
Details
|
The product was dried
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Type
|
CUSTOM
|
Details
|
to give a white crystalline powder
|
Name
|
|
Type
|
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)NC(=S)NC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |